molecular formula C9H12F3NO4 B6172358 methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid CAS No. 2413847-78-4

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid

Katalognummer: B6172358
CAS-Nummer: 2413847-78-4
Molekulargewicht: 255.19 g/mol
InChI-Schlüssel: IPAFWKDXXLDTLL-WLUDYRNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to initiate the reaction between 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with the synthesis. advancements in photochemical techniques and the development of more efficient catalysts could potentially make large-scale production feasible in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of strained ring systems on biological activity.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its strained ring system. The unique geometry of the bicyclic core allows the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic core. This gives it distinct reactivity and potential for use in a wide range of applications, from drug development to materials science.

Eigenschaften

CAS-Nummer

2413847-78-4

Molekularformel

C9H12F3NO4

Molekulargewicht

255.19 g/mol

IUPAC-Name

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-10-7(9)6-4-2-5(6)8-3-4;3-2(4,5)1(6)7/h4-6,8H,2-3H2,1H3;(H,6,7)/t4-,5-,6+;/m0./s1

InChI-Schlüssel

IPAFWKDXXLDTLL-WLUDYRNVSA-N

Isomerische SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.C(=O)(C(F)(F)F)O

Kanonische SMILES

COC(=O)C1C2CC1NC2.C(=O)(C(F)(F)F)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.